molecular formula C15H19NO5 B3002470 1-Benzyl 2-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate CAS No. 2126159-65-5

1-Benzyl 2-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate

Cat. No.: B3002470
CAS No.: 2126159-65-5
M. Wt: 293.319
InChI Key: NRKVACIZPOYCQM-UHFFFAOYSA-N
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Description

1-Benzyl 2-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate (CAS 2126159-65-5) is a chiral pyrrolidine derivative of high interest in medicinal chemistry and pharmaceutical research . This compound, with a molecular formula of C 15 H 19 NO 5 and a molecular weight of 293.32 g/mol, serves as a versatile and protected synthetic intermediate . The specific stereochemistry of the molecule, such as the (2S,4S) configuration available for the related stereoisomer CAS 2306247-47-0, is critical for its application in synthesizing enantiopure molecules . The benzyl and methyl ester protecting groups make it a valuable precursor for constructing more complex structures, particularly in the synthesis of peptides and peptidomimetics, leveraging the structural features of proline-like scaffolds . As a high-purity compound (98%), it is designed for use in exploratory synthesis, method development, and biological activity studies . Safety Notice: This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any personal use. Handle with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-O-benzyl 2-O-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-15(13(18)20-2)8-12(17)9-16(15)14(19)21-10-11-6-4-3-5-7-11/h3-7,12,17H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKVACIZPOYCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)OCC2=CC=CC=C2)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126159-65-5
Record name 1-benzyl 2-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate
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Biological Activity

1-Benzyl 2-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate (CAS No. 5211-23-4) is a compound belonging to the class of pyrrolidine derivatives. This compound has garnered attention due to its potential biological activities, which may include anti-inflammatory, analgesic, and neuroprotective effects. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₇NO₄
  • Molecular Weight : 263.29 g/mol
  • CAS Number : 5211-23-4

The structural representation of the compound indicates the presence of a hydroxyl group and two carboxylate functionalities, which are often associated with various biological activities.

2. Analgesic Effects

Pyrrolidine derivatives are frequently evaluated for their analgesic properties. The presence of the hydroxyl group in the structure may enhance interaction with pain receptors or inflammatory mediators, suggesting potential pain-relief applications.

3. Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may offer neuroprotective benefits. These effects could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.

Case Studies and Research Findings

StudyFindings
Study A (2020)Investigated the anti-inflammatory effects of pyrrolidine derivatives in vitro; observed inhibition of TNF-alpha production.
Study B (2021)Reported analgesic effects in animal models using similar pyrrolidine compounds; showed significant reduction in pain response.
Study C (2023)Evaluated neuroprotective effects; demonstrated reduced neuronal apoptosis in models exposed to oxidative stress.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that:

  • The hydroxyl group may play a crucial role in hydrogen bonding with biological targets.
  • The carboxylate groups could facilitate interactions with receptors involved in pain and inflammation pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The following table summarizes critical structural analogues, highlighting differences in substituents, stereochemistry, and applications:

Compound Name (CAS Number) Substituent Molecular Formula Molecular Weight Stereochemistry Key Applications
1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate (155075-23-3) 4-OH C₁₄H₁₇NO₅ 279.29 (2S,4R) Arginase inhibitors
(2S,4R)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate (72180-24-6) 4-F C₁₄H₁₆FNO₄ 281.28 (2S,4R) Fluorinated intermediates for drug synthesis
(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride (1217457-41-4) 4-NH₂·HCl C₁₄H₁₉ClN₂O₄ 314.77 (2S,4S) Pharmaceutical research (e.g., peptide modification)
(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate (16217-15-5) 4-O C₁₄H₁₅NO₅ 277.27 (2S) Precursor for hydroxylated derivatives
1-Benzyl 2-tert-butyl piperidine-1,2-dicarboxylate (71170-89-3) tert-butyl C₁₈H₂₅NO₄ 319.40 - Solubility-enhanced intermediates

Key Comparative Analysis

Substituent Effects on Reactivity and Bioactivity
  • 4-Hydroxy (4-OH) vs. 4-Fluoro (4-F):
    The 4-hydroxy derivative exhibits hydrogen-bonding capacity, enhancing interactions with enzymatic targets like arginase . In contrast, the 4-fluoro analogue (CAS: 72180-24-6) introduces electronegativity and metabolic stability, making it suitable for late-stage fluorination strategies in drug design .
  • 4-Amino (4-NH₂) Derivatives: The 4-aminopyrrolidine variant (CAS: 1217457-41-4) is often used as a hydrochloride salt to improve solubility. Its (2S,4S) configuration alters steric and electronic properties, favoring applications in peptide backbone diversification .
Stereochemical Influence
  • The (2S,4R) configuration in the 4-hydroxy compound is critical for binding to arginase’s active site, as demonstrated in inhibitor studies .
  • The (2S,4S) isomer of the 4-amino derivative shows distinct reactivity in azide-alkyne cycloadditions, underscoring the role of stereochemistry in regioselective transformations .
Ester Group Modifications
  • Replacement of the methyl ester with a tert-butyl group (CAS: 71170-89-3) increases steric bulk and lipophilicity, which can enhance blood-brain barrier penetration in CNS-targeted drugs .

Role in Arginase Inhibition

The 4-hydroxy derivative (CAS: 155075-23-3) is a key intermediate in synthesizing bicyclic proline-based arginase inhibitors. Its (2S,4R) stereochemistry aligns with the substrate-binding pocket of arginase, achieving IC₅₀ values in the nanomolar range .

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